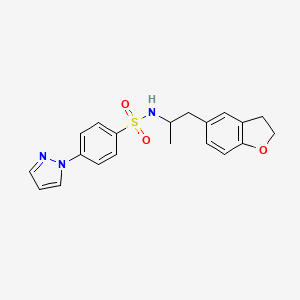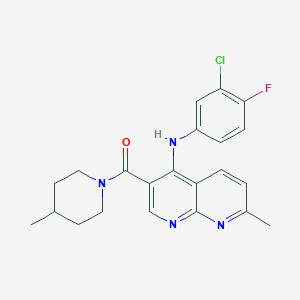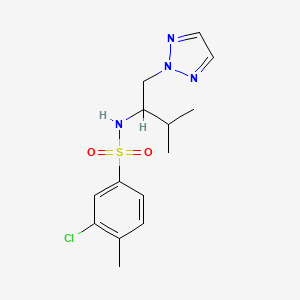
1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene, also known as DFN, is a chemical compound that has been widely researched for its potential applications in various fields, including medicine, agriculture, and materials science. DFN is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 241.14 g/mol.
作用機序
The mechanism of action of 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene varies depending on its application. In medicine, this compound has been shown to inhibit the production of pro-inflammatory cytokines and to activate the immune system's natural killer cells, leading to the destruction of cancer cells. In agriculture, this compound acts as a fungicide and herbicide by disrupting the cell membranes of plant pathogens and interfering with their metabolic processes. In materials science, this compound's unique electronic and optical properties arise from its ability to undergo reversible redox reactions and to exhibit strong electron-donating and electron-withdrawing properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its concentration and application. In medicine, this compound has been found to reduce inflammation and pain, as well as to induce apoptosis (programmed cell death) in cancer cells. In agriculture, this compound has been shown to inhibit the growth of fungi and weeds, leading to increased crop yields. In materials science, this compound's unique properties have been exploited to develop novel materials with applications in electronics, photonics, and sensing.
実験室実験の利点と制限
1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene's advantages in lab experiments include its high purity, stability, and solubility in organic solvents. However, its limitations include its high cost, toxicity, and limited availability in large quantities.
将来の方向性
1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene's potential applications in medicine, agriculture, and materials science make it an exciting area of research for future studies. Some possible future directions include:
- Further investigation of this compound's anti-inflammatory and analgesic properties for the development of new pain-relieving drugs.
- Exploration of this compound's potential as a cancer treatment by studying its effects on different types of cancer cells and in combination with other drugs.
- Development of new pesticides and herbicides based on this compound's ability to inhibit the growth of plant pathogens.
- Synthesis of novel materials based on this compound's unique optical and electronic properties for applications in electronics, photonics, and sensing.
- Investigation of this compound's potential as a redox-active molecule for energy storage and conversion applications.
合成法
1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene can be synthesized through a multi-step process involving the reaction of 2,2-difluoroethanol with 2-methoxy-4-nitrophenol in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure this compound.
科学的研究の応用
1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene has been extensively studied for its potential applications in several scientific fields. In medicine, this compound has been investigated for its anti-inflammatory and analgesic properties, as well as its potential as a drug candidate for the treatment of cancer and other diseases. In agriculture, this compound has been explored as a pesticide and herbicide due to its ability to inhibit the growth of various plant pathogens. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique optical and electronic properties.
特性
IUPAC Name |
1-(2,2-difluoroethoxy)-2-methoxy-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO4/c1-15-8-4-6(12(13)14)2-3-7(8)16-5-9(10)11/h2-4,9H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFRJCVDEUGIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3017162.png)

![ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3017165.png)
![2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B3017167.png)


![7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine](/img/structure/B3017173.png)
amino}propanoic acid](/img/structure/B3017176.png)
![N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B3017177.png)
![1-Methyl-3-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3017179.png)
